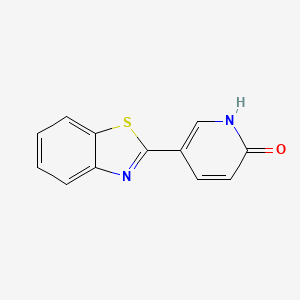

5-(1,3-Benzothiazol-2-yl)-2-pyridinol

Description

Propriétés

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c15-11-6-5-8(7-13-11)12-14-9-3-1-2-4-10(9)16-12/h1-7H,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQYQEBIYBOKBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CNC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzothiazol-2-yl)-2-pyridinol typically involves the condensation of 2-aminothiophenol with a suitable pyridine derivative. One common method includes the reaction of 2-aminothiophenol with 2-pyridinecarboxaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process.

Another synthetic route involves the cyclization of 2-aminothiophenol with 2-pyridyl ketones or esters. This method often requires the use of a base, such as sodium hydroxide or potassium carbonate, to promote the cyclization reaction. The reaction conditions typically include heating the reaction mixture to reflux temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow technology also enhances the safety and efficiency of the production process, making it suitable for large-scale manufacturing.

Analyse Des Réactions Chimiques

Types of Reactions

5-(1,3-Benzothiazol-2-yl)-2-pyridinol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. These reactions are typically carried out in solvents like dichloromethane or acetonitrile.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in solvents like ethanol or tetrahydrofuran.

Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents (methyl iodide) are used under conditions that may include the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazole derivatives, and various substituted pyridinol compounds. These products can serve as intermediates for further chemical transformations or as final products with specific applications.

Applications De Recherche Scientifique

Chemistry

In chemistry, 5-(1,3-Benzothiazol-2-yl)-2-pyridinol is used as a precursor for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and fluorescent materials. Its unique chemical properties allow it to be incorporated into materials that require specific optical characteristics.

Mécanisme D'action

The mechanism of action of 5-(1,3-Benzothiazol-2-yl)-2-pyridinol involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. In anticancer applications, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Structural and Electronic Differences

Substituent Effects: The pyridinol group in the target compound introduces a hydroxyl group capable of hydrogen bonding, enhancing solubility in polar solvents compared to the pentanoic acid derivative (), which has an ionizable carboxylic acid group (pKa ~4-5) but greater lipophilicity due to the alkyl chain . The isoindole-dione substituent in adds a rigid, planar aromatic system, promoting π-π stacking interactions in biological targets or materials. This contrasts with the simpler pyridinol group, which offers fewer steric constraints . AS601245 () contains a pyrimidinyl acetonitrile group, likely enhancing its binding affinity to kinases through nitrile-mediated interactions, whereas the pyridinol hydroxyl may act as a hydrogen bond donor in the target compound .

Activité Biologique

5-(1,3-Benzothiazol-2-yl)-2-pyridinol is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety fused with a pyridine ring, characterized by the molecular formula . This unique structure contributes to its diverse biological activities, including antimicrobial, anticancer, and antiviral effects.

Target Interactions

Research indicates that this compound interacts with various biological targets:

- Prothrombin : Similar compounds have shown interactions that may influence coagulation pathways.

- Aryl Hydrocarbon Receptor : Potential modulation of gene expression related to xenobiotic metabolism has been observed.

Biochemical Pathways

The compound has been linked to anti-tubercular activity through its effects on pathways associated with Mycobacterium tuberculosis. It also modulates oxidative stress responses by interacting with enzymes such as superoxide dismutase and catalase.

Antimicrobial Activity

This compound exhibits significant antibacterial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacterial strains. For example:

- In vitro tests showed moderate to strong antibacterial activity against various pathogens.

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notable findings include:

- Inhibition of proliferation in human cancer cells such as MCF-7 (breast), HepG2 (liver), A549 (lung), and HeLa (cervical) cells. Certain derivatives have shown IC50 values significantly lower than established chemotherapeutics like sorafenib .

Antiviral Activity

Recent studies have explored the antiviral potential of derivatives of this compound against various viruses, including HSV-1 and HCV. The results indicate:

- Some derivatives exhibited viral reduction rates between 70% to 90%, demonstrating promising antiviral efficacy compared to standard treatments like acyclovir .

Pharmacokinetics

The pharmacokinetic profile of similar benzothiazole derivatives suggests variable absorption, distribution, metabolism, and excretion characteristics. Understanding these parameters is crucial for developing effective therapeutic agents from this compound.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Evaluation : Patel and Patel (2015) synthesized various derivatives and assessed their antibacterial properties, confirming moderate to strong activity against multiple bacterial strains.

- Anticancer Activity : A series of compounds derived from benzothiazole structures were tested for cytotoxicity against different cancer cell lines, revealing significant antiproliferative effects .

- Antiviral Efficacy : Compounds were synthesized and evaluated for their ability to inhibit viral replication in vitro, showing substantial promise as antiviral agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(1,3-Benzothiazol-2-yl)-2-pyridinol, and how can reaction conditions be optimized?

- Methodology :

- Condensation reactions : React 2-aminothiophenol with pyridinone derivatives under acidic conditions (e.g., H₂SO₄) to form the benzothiazole core .

- Alkylation : Use methyl iodide in dimethylformamide (DMF) under reflux for functional group modifications, as seen in porphyrin derivatives .

- Purification : Column chromatography or recrystallization from ethanol/benzene mixtures improves yield (≥95%) .

- Optimization : Adjust solvent polarity, temperature, and stoichiometry to enhance regioselectivity. Monitor intermediates via TLC or HPLC.

Q. What spectroscopic and crystallographic techniques are critical for structural validation?

- X-ray crystallography : Resolve dihedral angles (e.g., 70.65° between benzothiazole and chlorophenyl groups) and hydrogen-bonding networks (C–H⋯N/O interactions) . Use SHELX programs (e.g., SHELXL for refinement) to validate geometry and occupancy .

- Spectroscopy :

- NMR : Assign peaks using ¹H/¹³C DEPT and HSQC to confirm substituent positions (e.g., δ 9.52 ppm for pyridinium protons) .

- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and aromatic C–H stretches (~3100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Case study : Discrepancies in amyloid-β binding affinity (e.g., 11C-AZD2184 in PET imaging vs. in vitro assays) .

- Methodological checks :

- Validate radiotracer purity via HPLC-MS.

- Use compartmental modeling to distinguish specific vs. nonspecific binding in vivo .

- Cross-reference with autoradiography on postmortem brain tissues.

Q. What computational strategies predict the compound’s interactions with biological targets?

- Molecular docking : Model the benzothiazole-pyridinol scaffold into enzyme active sites (e.g., Bcl-XL inhibitors) using AutoDock Vina .

- MD simulations : Simulate binding stability (e.g., RMSD < 2 Å over 100 ns) to assess target engagement .

- QSAR : Corporate Hammett constants (σ) of substituents to predict bioactivity trends .

Q. How can synthetic yields be improved for complex derivatives?

- Table 1 : Comparison of synthesis protocols

| Derivative Class | Method | Yield (%) | Key Parameters | Reference |

|---|---|---|---|---|

| Porphyrin conjugates | Reflux in DMF | 98 | 1 h, 100°C, MeI excess | |

| Hydrochloride salts | Ethanol/HCl recrystall. | 95 | 3 h, 523 K | |

| Acrylic acid derivatives | Suzuki coupling | 82 | Pd(PPh₃)₄, 80°C |

Methodological Challenges and Solutions

Q. What safety protocols are recommended for handling this compound?

- Safety Data : Classified as hazardous (GHS Category 3).

- Storage : Inert atmosphere, –20°C, away from light .

- First-aid : Use ethanol/water (1:1) to wash exposed skin; avoid acetone due to solubility risks .

Q. How to analyze conflicting crystallographic data for polymorphic forms?

- Validation steps :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.